molecular formula C16H20N2O2S B3835279 ETHYL 1,4-DIMETHYL-2-(METHYLSULFANYL)-6-PHENYL-1,6-DIHYDRO-5-PYRIMIDINECARBOXYLATE

ETHYL 1,4-DIMETHYL-2-(METHYLSULFANYL)-6-PHENYL-1,6-DIHYDRO-5-PYRIMIDINECARBOXYLATE

Cat. No.: B3835279
M. Wt: 304.4 g/mol
InChI Key: KSKFCUCXECAMKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 1,4-DIMETHYL-2-(METHYLSULFANYL)-6-PHENYL-1,6-DIHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with various functional groups

Preparation Methods

The synthesis of ETHYL 1,4-DIMETHYL-2-(METHYLSULFANYL)-6-PHENYL-1,6-DIHYDRO-5-PYRIMIDINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes and ketones with thiourea, followed by cyclization and esterification reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

ETHYL 1,4-DIMETHYL-2-(METHYLSULFANYL)-6-PHENYL-1,6-DIHYDRO-5-PYRIMIDINECARBOXYLATE can undergo various chemical reactions, including:

Scientific Research Applications

ETHYL 1,4-DIMETHYL-2-(METHYLSULFANYL)-6-PHENYL-1,6-DIHYDRO-5-PYRIMIDINECARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism by which ETHYL 1,4-DIMETHYL-2-(METHYLSULFANYL)-6-PHENYL-1,6-DIHYDRO-5-PYRIMIDINECARBOXYLATE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modifying the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar compounds to ETHYL 1,4-DIMETHYL-2-(METHYLSULFANYL)-6-PHENYL-1,6-DIHYDRO-5-PYRIMIDINECARBOXYLATE include other pyrimidine derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. Examples include:

This compound stands out due to its specific combination of functional groups and its potential for diverse applications in research and industry.

Properties

IUPAC Name

ethyl 3,6-dimethyl-2-methylsulfanyl-4-phenyl-4H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-5-20-15(19)13-11(2)17-16(21-4)18(3)14(13)12-9-7-6-8-10-12/h6-10,14H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKFCUCXECAMKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N(C1C2=CC=CC=C2)C)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 1,4-DIMETHYL-2-(METHYLSULFANYL)-6-PHENYL-1,6-DIHYDRO-5-PYRIMIDINECARBOXYLATE
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ETHYL 1,4-DIMETHYL-2-(METHYLSULFANYL)-6-PHENYL-1,6-DIHYDRO-5-PYRIMIDINECARBOXYLATE
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ETHYL 1,4-DIMETHYL-2-(METHYLSULFANYL)-6-PHENYL-1,6-DIHYDRO-5-PYRIMIDINECARBOXYLATE
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ETHYL 1,4-DIMETHYL-2-(METHYLSULFANYL)-6-PHENYL-1,6-DIHYDRO-5-PYRIMIDINECARBOXYLATE
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ETHYL 1,4-DIMETHYL-2-(METHYLSULFANYL)-6-PHENYL-1,6-DIHYDRO-5-PYRIMIDINECARBOXYLATE
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ETHYL 1,4-DIMETHYL-2-(METHYLSULFANYL)-6-PHENYL-1,6-DIHYDRO-5-PYRIMIDINECARBOXYLATE

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